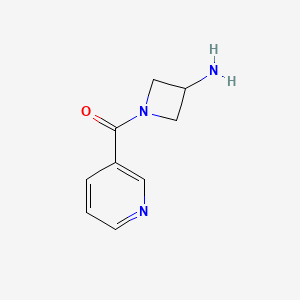

1-(Pyridine-3-carbonyl)azetidin-3-amine

Description

Properties

CAS No. |

1342447-56-6 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

(3-aminoazetidin-1-yl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C9H11N3O/c10-8-5-12(6-8)9(13)7-2-1-3-11-4-7/h1-4,8H,5-6,10H2 |

InChI Key |

NEFKUSTVXDHUIS-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)N |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Physicochemical and Functional Differences

- Electron-Withdrawing vs. The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine improves metabolic stability and membrane permeability due to its lipophilic nature .

- Ring Size and Flexibility :

- Salt Forms :

Research Implications and Gaps

- Optimization Opportunities : Introducing polar groups (e.g., sulfonyl) could address solubility limitations, while halogenation may improve target affinity .

Preparation Methods

Procedure Highlights:

- Starting Material: 3-Aminoazetidine or its hydrochloride salt.

- Acylating Agent: Pyridine-3-carbonyl chloride or pyridine-3-carboxylic acid activated by coupling reagents (e.g., carbodiimides).

- Reaction Conditions: Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.

- Temperature: Controlled between 0°C to room temperature to avoid side reactions.

- Workup: After reaction completion, the product is isolated by aqueous workup and purified by recrystallization or chromatography.

Research Findings:

- The acylation proceeds smoothly with good yields (typically 60-80%) and high purity.

- The amine functionality at the 3-position remains intact, allowing further derivatization if needed.

- The hydrochloride salt form of the amine starting material improves solubility and reaction control.

Improved Synthesis of 3-Aminoazetidines as Precursors

According to patent WO2000063168A1, an improved process for synthesizing 3-aminoazetidines involves:

- Hydrogenation of benzyl-protected azetidine intermediates using palladium hydroxide on carbon as a catalyst.

- The reaction is conducted under hydrogen pressure (40 psi initially, increased to 70 psi) at elevated temperatures (around 60°C).

- The progress is monitored by NMR analysis to ensure complete deprotection and formation of the free amine.

- The free amine is then converted to its hydrochloride salt by bubbling hydrogen chloride gas through an ethanolic suspension at 0°C, followed by refluxing for 12 hours to precipitate the product.

This method yields pure 3-aminoazetidine hydrochloride salt, which can be subsequently acylated with pyridine-3-carbonyl derivatives to yield the target compound.

Alternative Synthetic Routes and Derivative Preparations

While direct preparation of 1-(Pyridine-3-carbonyl)azetidin-3-amine is most common via acylation, other synthetic routes reported in related heterocyclic chemistry patents include:

- Ring-closure reactions starting from amino alcohols or halogenated precursors substituted with pyridine moieties.

- Use of coupling reagents such as carbodiimides or phosphonium salts to activate pyridine-3-carboxylic acid for amide bond formation.

- Salt formation with pharmaceutically acceptable acids to improve compound stability and solubility.

These methods are adaptable depending on the desired purity, scale, and downstream applications.

Summary Table of Preparation Methods

Analytical and Monitoring Techniques

- NMR Spectroscopy: Used extensively to monitor reaction progress, especially during hydrogenation and acylation steps.

- Filtration and Crystallization: Employed to isolate hydrochloride salts and purify final products.

- Chromatography: Used for purification when required, particularly in complex mixtures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Pyridine-3-carbonyl)azetidin-3-amine, and what key intermediates are involved?

- Methodology : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with azetidin-3-amine precursors. A common approach includes activating the pyridine carbonyl group using coupling agents like EDC/HOBt, followed by nucleophilic substitution with the azetidine amine group. Key intermediates include protected azetidin-3-amine derivatives (e.g., Boc-protected intermediates) and activated pyridine-3-carbonyl chlorides .

- Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are essential for characterizing 1-(Pyridine-3-carbonyl)azetidin-3-amine?

- Key Techniques :

- NMR Spectroscopy : H and C NMR confirm the structure, particularly the azetidine ring protons (δ 3.5–4.5 ppm) and pyridine aromatic signals (δ 7.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% typically required for biological assays) .

Q. What are the solubility and stability profiles of this compound under various pH conditions?

- Solubility : Demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies in buffered solutions (pH 3–9) indicate degradation under strongly acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Strategies :

- Continuous Flow Chemistry : Enhances efficiency and reduces side products in large-scale reactions .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics for steps like amide bond formation .

- In-Line Analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction progression .

Q. How do researchers resolve contradictions in biological activity data across different assays?

- Approach :

- Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Purity Analysis : Impurities >2% can skew results; re-purify via preparative HPLC .

- Stereochemical Control : Enantiomeric impurities may explain variability; chiral HPLC or asymmetric synthesis ensures stereochemical homogeneity .

Q. What computational strategies predict the binding affinity of this compound with therapeutic targets?

- Methods :

- Molecular Docking : Screens against kinase or GPCR targets using software like AutoDock or Schrödinger .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

- QSAR Modeling : Correlates structural features (e.g., pyridine electronegativity) with activity trends .

Q. How does stereochemistry at the azetidine ring influence pharmacological activity?

- Insights :

- Chiral Centers : The 3-amine group’s configuration affects binding to chiral targets (e.g., enzymes).

- Synthetic Control : Use chiral auxiliaries or enantioselective catalysis (e.g., Ru-BINAP complexes) to isolate active enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.